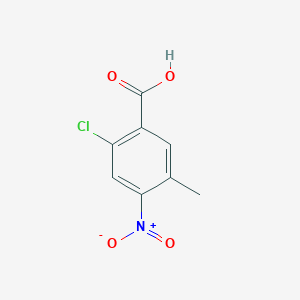

2-Chloro-5-methyl-4-nitrobenzoic Acid

描述

Significance of Chlorinated and Nitrated Aromatic Carboxylic Acids in Contemporary Chemical Research

Chlorinated and nitrated aromatic carboxylic acids are of considerable importance in modern chemical research. The presence of electron-withdrawing groups like chlorine atoms and nitro groups significantly influences the electronic properties and reactivity of the benzoic acid scaffold. This makes them highly valuable as intermediates and building blocks in organic synthesis. guidechem.comnbinno.com

These compounds are frequently utilized in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. For instance, derivatives of 2-chloro-4-nitrobenzoic acid have been used to prepare compounds evaluated for antidiabetic properties. nih.gov Similarly, 2-chloro-5-nitrobenzoic acid serves as a precursor for synthesizing potential antibacterial compounds and novel enzyme inhibitors. chemicalbook.com The nitro group, in particular, is a well-known pharmacophore in medicinal chemistry, contributing to the biological activity of many compounds, including antimicrobial and antineoplastic agents. nih.govresearchgate.net The strategic placement of chloro and nitro groups on the benzoic acid ring allows chemists to fine-tune the molecule's properties and direct the course of subsequent chemical reactions.

Contextualizing 2-Chloro-5-methyl-4-nitrobenzoic Acid within the Broader Field of Nitrobenzoic Acid Isomer Studies

The specific arrangement of substituents on the aromatic ring gives rise to various isomers, each with unique properties. The study of these isomers is a critical aspect of chemical research. For example, 2-chloro-4-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid are isomers that have been subjects of research into their solid-state properties, such as polymorphism, which can significantly impact the characteristics of a final product. researchgate.netchemicalbook.com

This compound is a specific isomer within this class of compounds. Its distinct substitution pattern—a chlorine atom at position 2, a methyl group at position 5, and a nitro group at position 4—differentiates it from other chloromethylnitrobenzoic acid isomers. The relative positions of these groups determine the molecule's steric and electronic environment, which in turn governs its reactivity, spectroscopic signature, and potential for forming specific intermolecular interactions in the solid state. Isomeric transformations and the distinct properties of each isomer are crucial for understanding reaction mechanisms and for the rational design of new materials and biologically active molecules. researchgate.net

Overview of Current Academic Research Trajectories Focusing on this compound and Related Analogues

While direct research on this compound is not extensively documented in publicly available literature, the research trajectories for its close analogues provide a clear indication of its potential applications. Substituted nitrobenzoic acids are primarily investigated for their utility as key intermediates in the synthesis of high-value chemical entities.

Current research on related compounds like 2-chloro-4-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid is largely focused on their incorporation into more complex molecular structures with specific biological activities. guidechem.comnih.gov For example, these molecules are used to synthesize novel benzamide (B126) derivatives tested as potential antidiabetic agents or as precursors for compounds with anti-inflammatory or anticancer properties. nih.govmdpi.com The research path involves leveraging the functional groups—the carboxylic acid, the chloro substituent, and the nitro group—for further chemical modifications, such as amidation, esterification, or nucleophilic substitution reactions. guidechem.comnbinno.com Therefore, the academic trajectory for this compound is projected to be as a specialized building block in medicinal chemistry and materials science, where its unique substitution pattern can be exploited to create novel compounds with tailored properties.

Physicochemical Properties

The properties of a specific substituted benzoic acid are determined by the nature and position of its functional groups. Below is a table detailing the known properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 101580-96-5 |

| Molecular Formula | C8H6ClNO4 |

| Molecular Weight | 215.59 g/mol |

Comparative Data of Related Isomers

To underscore the importance of isomerism, the following table compares the known melting points of closely related chloro-nitrobenzoic acid isomers. This variation highlights how the specific placement of substituents dramatically affects the physical properties of the molecule.

| Compound Name | Melting Point (°C) |

|---|---|

| 2-Chloro-4-nitrobenzoic acid | 136-140 °C chemicalbook.com |

| 2-Chloro-5-nitrobenzoic acid | 165-168 °C chemicalbook.com |

Structure

3D Structure

属性

分子式 |

C8H6ClNO4 |

|---|---|

分子量 |

215.59 g/mol |

IUPAC 名称 |

2-chloro-5-methyl-4-nitrobenzoic acid |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)6(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |

InChI 键 |

OPXHWEVLBGQQRA-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Methyl 4 Nitrobenzoic Acid

Established Synthetic Routes for 2-Chloro-5-methyl-4-nitrobenzoic Acid

Traditional synthetic approaches to this compound rely on foundational reactions in aromatic chemistry, primarily electrophilic aromatic substitution and the oxidation of alkyl side chains.

A primary and direct method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a nitrating agent. The logical precursor for this route would be 2-chloro-5-methylbenzoic acid. While specific literature on the nitration of this exact substrate is sparse, the nitration of structurally similar compounds, such as 2-chlorobenzoic acid, is well-documented and provides a model for this process.

Typically, the reaction involves treating the chlorobenzoic acid precursor with a mixture of concentrated nitric acid and concentrated sulfuric acid. prepchem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction conditions, such as temperature and reactant ratios, are critical for achieving the desired product and minimizing the formation of byproducts. prepchem.compatsnap.com For instance, nitration of 2-chlorobenzoic acid is often performed at low temperatures (below 0°C to 5°C) to control the reaction rate and improve selectivity, as higher temperatures can lead to the formation of dinitro derivatives and other impurities. prepchem.comgoogleapis.com

A significant challenge in this approach is the directing effect of the substituents already present on the ring. In the case of 2-chloro-5-methylbenzoic acid, the chloro and methyl groups are ortho-, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. This combination leads to the formation of a mixture of regioisomers, complicating the purification process and reducing the yield of the desired 4-nitro isomer. guidechem.comgoogle.com The separation of these closely related isomers often requires meticulous purification techniques like fractional crystallization. prepchem.com

| Precursor | Reagents | Temperature | Key Outcome | Reference |

|---|---|---|---|---|

| o-Chlorobenzoic Acid | Conc. H₂SO₄, Conc. HNO₃ | < 0°C | Formation of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid | prepchem.com |

| o-Chlorobenzoic Acid | Conc. H₂SO₄, Nitric Acid | 30-40°C | Crude product containing a mixture of isomers | patsnap.com |

| o-Chlorobenzoic Acid | Conc. H₂SO₄, solid KNO₃ | 15-20°C | Preparation of 2-chloro-5-nitrobenzoic acid | googleapis.com |

To overcome the regioselectivity issues associated with the direct nitration of a polysubstituted benzoic acid, multi-step synthetic sequences are often employed. These strategies build the molecule in a stepwise fashion, introducing the functional groups in an order that leverages their directing effects to achieve the desired substitution pattern.

A plausible and more controlled multi-step route to this compound involves the oxidation of a substituted toluene (B28343) precursor. This strategy begins with a molecule where the relative positions of the chloro, methyl, and nitro groups are already established, such as 3-chloro-4-nitrotoluene (B1583895). The final step is the oxidation of the methyl group to a carboxylic acid. This approach circumvents the problematic nitration of the fully substituted benzoic acid ring.

The oxidation of an activated methyl group on a nitrated aromatic ring is a standard and effective transformation. quora.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), or sodium dichromate in sulfuric acid, are commonly used to convert the nitrotoluene derivative to the corresponding nitrobenzoic acid. orgsyn.org The reaction is typically carried out under heating. orgsyn.org This method offers superior regiochemical control, as the challenge is shifted to the synthesis of the 3-chloro-4-nitrotoluene intermediate, which can often be prepared more selectively than by direct nitration of the benzoic acid.

Advanced Synthetic Approaches and Process Optimization for this compound Production

Modern organic synthesis seeks to develop more efficient, selective, and sustainable methods. For a molecule like this compound, this involves exploring advanced catalytic systems and addressing selectivity challenges more effectively.

Palladium-catalyzed cross-coupling and C-H activation reactions represent a powerful tool in modern synthesis. While not specifically documented for the production of this compound, these methods offer a potential advanced route. One theoretical approach could involve a late-stage introduction of the chlorine atom via palladium-catalyzed C-H chlorination.

This strategy would use a directing group on the substrate to guide a palladium catalyst to a specific C-H bond, which is then cleaved and replaced with a chlorine atom. For example, a suitable precursor like 5-methyl-4-nitrobenzoic acid could potentially be chlorinated at the C-2 position. These reactions often proceed through a cyclopalladated intermediate. nih.gov The catalyst system typically involves a palladium(II) salt, such as Pd(OAc)₂ or PdCl₂, and a chlorinating agent like N-chlorosuccinimide (NCS). nih.gov While highly innovative, the development of such a process would require significant optimization of catalysts, ligands, and reaction conditions to achieve the desired transformation efficiently.

The primary challenge in synthesizing this compound is achieving the correct regiochemistry. As discussed, direct nitration of 2-chloro-5-methylbenzoic acid is problematic due to the competing directing effects of the substituents, which would lead to a mixture of isomers.

The most effective solution to this regiochemical problem is the implementation of a multi-step synthetic strategy where the order of reactions is carefully planned. quora.com The route involving the oxidation of 3-chloro-4-nitrotoluene is a prime example of such a solution, as it installs the nitro group with defined regiochemistry before the final functional group transformation.

Chemoselectivity challenges include preventing over-reaction, such as the introduction of a second nitro group to form dinitro-compounds. googleapis.com This is typically addressed by carefully controlling the reaction conditions. Using the minimum necessary amount of the nitrating agent and maintaining low reaction temperatures can significantly suppress the formation of these byproducts. prepchem.com Post-reaction purification methods, such as recrystallization or converting the acid to a salt to separate it from non-acidic impurities, are also crucial for obtaining a high-purity product. patsnap.comguidechem.com

Derivatization Strategies for this compound

This compound possesses two primary functional groups that can be readily transformed: the carboxylic acid and the nitro group. These reactive sites allow the molecule to serve as a versatile intermediate for the synthesis of more complex structures.

The carboxylic acid group is the most common site for derivatization.

Acid Chloride Formation: The carboxylic acid can be converted into a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govgoogleapis.com This acid chloride is a key intermediate for synthesizing amides and esters.

Amide Formation: The acid chloride can be reacted with a wide range of primary or secondary amines to form the corresponding N-substituted benzamides. nih.gov

Ester Formation: Esters can be synthesized either by reacting the acid chloride with an alcohol or directly from the carboxylic acid through Fischer esterification (reacting with an alcohol in the presence of a strong acid catalyst).

The nitro group can also be transformed, most commonly through reduction.

Reduction to an Amine: The nitro group can be reduced to a primary amine (NH₂) using various reducing agents. Common methods include catalytic hydrogenation (using H₂ over a metal catalyst like Pd, Pt, or Ni) or using metals in acidic solution (e.g., Fe, Sn, or Zn in HCl). This transformation yields 4-amino-2-chloro-5-methylbenzoic acid, a valuable building block for synthesizing dyes, pharmaceuticals, and other heterocyclic compounds. nbinno.com

These derivatization strategies significantly expand the synthetic utility of this compound, allowing it to be incorporated into a diverse array of target molecules. sigmaaldrich.comchemicalbook.com

Esterification Reactions and Synthesis of Ester Derivatives

The conversion of this compound into its corresponding esters is a fundamental transformation that modifies the polarity and reactivity of the carboxyl group. A primary method for this conversion is the Fischer esterification reaction. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.org The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. libretexts.org

Another effective method involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂). libretexts.org This intermediate is then reacted with the desired alcohol in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct and drive the reaction to completion.

Table 1: General Conditions for Esterification

| Method | Reagents | Catalyst/Base | Conditions | Product |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄ or HCl | Reflux | Alkyl 2-chloro-5-methyl-4-nitrobenzoate |

Amide Formation Reactions

Amide derivatives of this compound are synthesized through the reaction of the carboxylic acid or its activated derivatives with primary or secondary amines. Direct reaction between the carboxylic acid and an amine requires high temperatures to drive off water and is often inefficient.

A more common and efficient laboratory method involves the initial conversion of the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-5-methyl-4-nitrobenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an amine to form the corresponding amide. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl generated. nih.gov

Alternatively, modern research has explored more environmentally friendly methods. One such study demonstrated the metal-catalyst-free amination of a closely related compound, 2-chloro-5-nitrobenzoic acid, with various arylamines in superheated water. researchgate.net This process uses potassium carbonate as a base and achieves good yields at temperatures between 150–190 °C, offering a greener alternative to traditional methods. researchgate.net

Table 2: Representative Amide Formation Reactions

| Starting Material | Reagents | Base | Solvent | Conditions | Product Class |

|---|---|---|---|---|---|

| This compound | 1. SOCl₂ 2. R-NH₂ (Amine) | Pyridine | Dichloromethane | 1. Reflux 2. 0°C to RT | N-substituted-2-chloro-5-methyl-4-nitrobenzamide |

Synthesis of Sulfonamide Derivatives from Related Precursors

The synthesis of sulfonamide derivatives typically begins not from the carboxylic acid itself, but from a related precursor, such as an aniline (B41778) derivative which is then converted into a sulfonyl chloride. For instance, a plausible precursor to a sulfonamide related to this compound would be 2-chloro-5-methyl-4-nitroaniline.

The general synthetic route involves the diazotization of the aniline precursor followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to form the sulfonyl chloride. This intermediate can then be reacted with a primary or secondary amine in the presence of a base to yield the desired sulfonamide. ekb.egijarsct.co.in

A related synthesis reported in the literature starts with 2-chloro-4-nitrobenzoic acid, which is first treated with chlorosulfonic acid to introduce a chlorosulfonyl group (-SO₂Cl) onto the ring, yielding 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. nih.gov This intermediate is then reacted with various amines to produce a range of sulfamoyl benzamide (B126) derivatives. nih.gov This highlights a pathway where the sulfonamide functionality is built upon a benzoic acid scaffold.

Table 3: General Synthesis of Sulfonamide Derivatives

| Step | Precursor | Reagents | Product |

|---|---|---|---|

| 1 | 2-Chloro-4-nitrobenzoic acid | Chlorosulfonic acid | 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid |

Exploration of Boronic Acid Analogues and their Synthesis

Boronic acid analogues of aromatic compounds are highly important in organic synthesis, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions. nih.gov The synthesis of a boronic acid analogue of this compound, such as (2-carboxy-4-chloro-5-methyl-6-nitrophenyl)boronic acid, can be approached through several routes, typically starting from a suitable halogenated precursor.

One common method is the Miyaura borylation reaction. This involves a palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov A suitable precursor would be a di-halogenated derivative, where one halide (typically iodine or bromine) is more reactive and can be selectively replaced by the boronic ester group.

Another pathway involves a lithium-halogen exchange. An aryl halide is treated with an organolithium reagent, such as n-butyllithium, at low temperatures to form an aryllithium intermediate. This highly reactive species is then quenched with a trialkyl borate (B1201080), like trimethyl borate B(OMe)₃, followed by acidic workup to yield the desired boronic acid. nih.gov The existence of the related compound (2-chloro-4-methyl-5-nitrophenyl)boronic acid demonstrates the feasibility of synthesizing such structures. sigmaaldrich.com

Table 5: Synthetic Strategies for Boronic Acid Analogues

| Method | Precursor Type | Key Reagents | Intermediate | Product |

|---|---|---|---|---|

| Miyaura Borylation | Aryl Halide (Ar-X) | Bis(pinacolato)diboron, Pd catalyst, Base | Arylboronic ester | Arylboronic acid |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Chloro 5 Methyl 4 Nitrobenzoic Acid

Mechanistic Investigations of Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the benzene ring in 2-Chloro-5-methyl-4-nitrobenzoic acid is significantly influenced by the electronic properties of its substituents: the chloro (-Cl), methyl (-CH₃), nitro (-NO₂), and carboxylic acid (-COOH) groups. These groups dictate the molecule's behavior in both electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions.

Electrophilic Aromatic Substitution (EAS):

In EAS reactions, an electrophile attacks the electron-rich benzene ring. fiveable.me The substituents on the ring determine its reactivity and the position of the incoming electrophile. fiveable.me

Activating and Deactivating Groups: Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and increasing the reaction rate compared to benzene. lumenlearning.comvaia.com Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making it less nucleophilic and slowing down the reaction. lumenlearning.comvaia.com

Directing Effects: Substituents also direct incoming electrophiles to specific positions (ortho, meta, or para). Activating groups are typically ortho, para-directors, while deactivating groups are generally meta-directors (with the exception of halogens, which are deactivating ortho, para-directors). youtube.comlibretexts.org

For this compound:

-CH₃ (Methyl): An activating group and an ortho, para-director due to its electron-donating inductive effect. lumenlearning.com

-Cl (Chloro): A deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can donate electron density through resonance. msu.eduquora.com

-NO₂ (Nitro): A strongly deactivating group and a meta-director due to both inductive and resonance electron withdrawal. vaia.comminia.edu.eg

-COOH (Carboxylic Acid): A deactivating group and a meta-director. britannica.com

Nucleophilic Aromatic Substitution (SNAr):

SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.org This type of reaction is favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group (like a halogen). libretexts.orglibretexts.org

In this compound, the chloro group can act as a leaving group. The nitro group, being a powerful electron-withdrawing group, is located para to the chloro substituent. This arrangement strongly activates the ring for nucleophilic attack at the carbon bearing the chlorine atom. libretexts.org The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com The carboxylic acid group, also an electron-withdrawing group, further contributes to the electron deficiency of the ring, albeit to a lesser extent than the nitro group. The methyl group, being electron-donating, slightly counteracts this activation but its effect is overcome by the powerful withdrawing effects of the nitro and carboxyl groups. Therefore, this compound is expected to be reactive towards nucleophilic aromatic substitution, with the chlorine atom being replaced by a nucleophile.

Study of the Carboxylic Acid Functional Group Reactivity

The carboxylic acid (-COOH) is a key functional group that significantly influences the chemical properties of this compound.

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide (CO₂). The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon loss of CO₂. masterorganicchemistry.com For aromatic carboxylic acids, decarboxylation is generally difficult and requires high temperatures.

The presence of a nitro group can influence the decarboxylation of benzoic acids. Studies on nitrobenzoic acids have shown that the reaction can proceed through either a unimolecular (SE1) or bimolecular (SE2) electrophilic substitution mechanism, depending on the position of the nitro group and the reaction conditions. oup.com For instance, the thermal decarboxylation of m- and p-nitrobenzoic acids in glycerol (B35011) follows a first-order rate law, suggesting an SE1 mechanism. oup.com The presence of the electron-withdrawing nitro group can destabilize the benzene ring, but steric effects can also play a role. oup.com In the case of this compound, the highly substituted nature of the ring and the presence of multiple electron-withdrawing groups would likely necessitate harsh conditions for decarboxylation to occur.

The carboxylic acid group is a primary site for forming strong intermolecular interactions, particularly hydrogen bonds. rsc.org Carboxylic acids can form dimeric structures in the solid state and in apolar solvents through hydrogen bonding between the carboxyl groups of two molecules. acs.orgucl.ac.uk

Influence of Chloro, Methyl, and Nitro Substituents on Aromatic Ring Reactivity and Selectivity

The combination of chloro, methyl, and nitro substituents creates a complex electronic environment on the benzene ring, which in turn governs its reactivity and the regioselectivity of its reactions.

The reactivity of the aromatic ring is a balance of inductive and resonance effects of the substituents.

Inductive Effect (-I): This is the withdrawal or donation of electron density through the sigma bond framework. The chloro, nitro, and carboxylic acid groups are all electron-withdrawing via the inductive effect (-I effect), deactivating the ring towards electrophilic attack. lumenlearning.comlibretexts.org The methyl group has a weak electron-donating inductive effect (+I effect). lumenlearning.com

Resonance Effect (±R): This involves the delocalization of electrons through the pi system.

The nitro group has a strong electron-withdrawing resonance effect (-R effect), which significantly deactivates the ortho and para positions. minia.edu.eg

The carboxylic acid group also exhibits a -R effect, further deactivating the ring.

The methyl group does not have a significant resonance effect.

The cumulative effect of these substituents makes the benzene ring in this compound highly electron-deficient and thus strongly deactivated towards electrophilic substitution. lumenlearning.com However, this electron deficiency makes it susceptible to nucleophilic aromatic substitution, as previously discussed.

Interactive Table: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity | Directing Effect (EAS) |

|---|---|---|---|---|

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -CH₃ | Electron-donating (+I) | None | Activating | Ortho, Para |

| -NO₂ | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |

| -COOH | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |

Regioselectivity refers to the preference for reaction at one position over another. youtube.com In electrophilic aromatic substitution of this compound, the directing effects of the substituents would compete.

The methyl group at position 5 directs to positions 2 (blocked by -Cl) and 4 (blocked by -NO₂) and 6.

The chloro group at position 2 directs to positions 4 (blocked by -NO₂) and 6.

The nitro group at position 4 directs to positions 2 (blocked by -Cl) and 6.

The carboxylic acid group at position 1 directs to positions 3 and 5 (blocked by -CH₃).

Based on this analysis, the most likely position for electrophilic attack would be position 6, as it is directed by the ortho, para-directing chloro and methyl groups and the meta-directing nitro group. Position 3 is directed by the carboxylic acid group. However, the strong deactivation of the ring makes such reactions challenging.

In nucleophilic aromatic substitution, the regioselectivity is determined by the position of the leaving group and the electron-withdrawing groups. As the nitro group is para to the chloro group, nucleophilic attack is highly favored at the carbon atom bonded to the chlorine. libretexts.org

Steric hindrance can also play a role in regioselectivity. The bulky substituents around the ring can hinder the approach of reagents to certain positions, potentially favoring reaction at less sterically crowded sites. For instance, attack at position 6 might be sterically less hindered than at other available positions.

Specific Reaction Pathways Relevant to this compound Analogues

The reactivity of boronic acid analogues of this compound is a subject of significant interest, particularly in the context of carbon-carbon bond formation. The interplay of the electron-withdrawing nitro and chloro groups, alongside the electron-donating methyl group, dictates the efficacy of these compounds in widely-used cross-coupling reactions.

Suzuki-Miyaura Coupling Reactions Involving Related Boronic Acid Analogues

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds through the palladium-catalyzed reaction of an organoboron compound with an organohalide. libretexts.orgyonedalabs.comwikipedia.org The efficiency of this reaction is highly dependent on the electronic nature of the coupling partners. For boronic acid analogues of this compound, the presence of strong electron-withdrawing groups (EWG) like the nitro group can significantly influence the reaction dynamics.

Research has shown that nitroarenes can participate in Suzuki-Miyaura coupling, not as the boronic acid component, but as the electrophilic partner through the cleavage of the C-NO2 bond. This highlights the reactivity of the nitro-substituted aryl system. In the context of a boronic acid analogue, the electron-deficient nature of the ring can impact the transmetalation step of the catalytic cycle. While electron-withdrawing groups on the organoboron reagent can sometimes hinder the reaction, appropriate choice of catalyst, ligand, and base can overcome these challenges. researchgate.net

For instance, studies on the Suzuki-Miyaura coupling of various substituted phenylboronic acids have demonstrated that electron-deficient boronic acids can effectively couple with aryl halides. The choice of a sufficiently electron-rich and bulky phosphine (B1218219) ligand, such as SPhos or XPhos, in conjunction with a palladium source like Pd(OAc)2, and a suitable base like K3PO4, often facilitates the coupling of challenging substrates. nih.gov

A hypothetical Suzuki-Miyaura coupling of a boronic acid analogue of this compound with an aryl bromide is presented below to illustrate the general reaction conditions that are often employed for such electron-deficient systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Electron-Deficient Arylboronic Acid Analogue

| Parameter | Condition | Role in Reaction |

| Arylboronic Acid | 2-chloro-5-methyl-4-nitrophenylboronic acid | Nucleophilic partner |

| Aryl Halide | 4-Bromoanisole | Electrophilic partner |

| Catalyst | Pd(OAc)2 (2 mol%) | Palladium(0) precursor |

| Ligand | SPhos (4 mol%) | Stabilizes and activates the catalyst |

| Base | K3PO4 (2.0 equiv.) | Activates the boronic acid |

| Solvent | Toluene (B28343)/H2O (5:1) | Provides medium for the reaction |

| Temperature | 100 °C | Provides energy for the reaction |

| Product | 4'-methoxy-2-chloro-5-methyl-4-nitrobiphenyl | Coupled biaryl product |

This table is illustrative and based on general conditions for similar couplings.

The success of such a reaction would be contingent on overcoming the potential for side reactions, most notably protodeboronation.

Protodeboronation Mechanisms in Boronic Acid Analogues

Protodeboronation is a significant undesired side reaction in Suzuki-Miyaura couplings, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. researchgate.net This process is particularly relevant for boronic acid analogues of this compound due to the electronic and steric factors at play.

The mechanism of protodeboronation is highly dependent on the reaction conditions, especially the pH. For arylboronic acids bearing electron-withdrawing substituents, the aromatic ring is more susceptible to nucleophilic attack, which can facilitate the cleavage of the C-B bond. Under basic conditions, the boronic acid exists in equilibrium with its more reactive boronate form. This boronate can then undergo protonolysis.

Studies have shown that the rate of protodeboronation is significantly influenced by the substitution pattern on the aryl ring. The presence of ortho-substituents can, in some cases, accelerate protodeboronation. In an analogue of this compound, the ortho-chloro group could potentially influence the rate of this side reaction.

The general mechanism for base-catalyzed protodeboronation involves the formation of a tetrahedral boronate species, which then undergoes cleavage of the aryl-boron bond with concomitant protonation of the aryl ring, often by a solvent molecule like water.

Table 2: Factors Influencing Protodeboronation of Arylboronic Acid Analogues

| Factor | Influence on Protodeboronation | Rationale |

| Electron-withdrawing groups | Generally increases susceptibility | Stabilizes the incipient carbanion-like character on the aromatic ring during C-B bond cleavage. |

| Basic Conditions (High pH) | Increases rate | Promotes the formation of the more reactive tetrahedral boronate species. |

| Temperature | Increases rate | Provides the necessary activation energy for the C-B bond cleavage. |

| Water Content in Solvent | Can increase rate | Acts as a proton source for the final step of the reaction. |

| Steric Hindrance | Can influence rate | Ortho substituents can affect the stability of the boronic acid and its intermediates. |

Given the electron-deficient nature of a boronic acid analogue of this compound, careful optimization of the Suzuki-Miyaura reaction conditions is paramount to minimize protodeboronation and maximize the yield of the desired cross-coupled product. This often involves using anhydrous solvents, carefully selecting the base, and employing reaction conditions that favor rapid transmetalation over the slower protodeboronation pathway.

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 5 Methyl 4 Nitrobenzoic Acid and Its Co Crystals

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Chloro-5-methyl-4-nitrobenzoic acid by providing detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis and Coupling Patterns

The analysis of ¹H-NMR and ¹³C-NMR spectra allows for the precise assignment of all protons and carbons within the molecule. Although direct experimental data for this compound is not widely published, a detailed prediction of its spectral characteristics can be made based on established substituent effects and data from closely related isomers.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the two aromatic protons, and the methyl protons.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 12.0-14.0 ppm.

Aromatic Protons (Ar-H): The benzene (B151609) ring has two remaining protons at the C3 and C6 positions. The proton at C6 is adjacent to the electron-withdrawing chloro group, while the proton at C3 is flanked by the carboxylic acid and nitro groups. These protons will appear as singlets due to the lack of adjacent protons for spin-spin coupling. The proton at C3 is expected to be more deshielded than the proton at C6 due to the proximity of the nitro and carboxyl groups.

Methyl Protons (-CH₃): The methyl group protons are attached to the aromatic ring and will appear as a sharp singlet, typically in the range of 2.4-2.7 ppm.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 12.0 - 14.0 | Singlet (broad) |

| Ar-H (at C3) | ~8.2 - 8.4 | Singlet |

| Ar-H (at C6) | ~7.8 - 8.0 | Singlet |

| -CH₃ | ~2.6 | Singlet |

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will provide information on the carbon framework. Due to the lack of symmetry, eight distinct signals are expected for the eight carbon atoms in the molecule.

Carboxyl Carbon (-COOH): This carbon is the most deshielded and will appear at the lowest field, typically around 165-170 ppm. docbrown.info

Aromatic Carbons (Ar-C): The six aromatic carbons will have chemical shifts determined by the attached substituents. The carbons bearing the electron-withdrawing groups (C2-Cl, C4-NO₂, C1-COOH) will be significantly deshielded. The carbon attached to the nitro group (C4) is expected to be one of the most deshielded aromatic carbons. Conversely, the carbon bearing the electron-donating methyl group (C5) will be more shielded relative to the others.

Methyl Carbon (-CH₃): The methyl carbon signal will appear at the highest field (most shielded), typically around 20-22 ppm. rsc.org

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 170 |

| Ar-C1 (-COOH) | ~130 |

| Ar-C2 (-Cl) | ~135 |

| Ar-C3 (-H) | ~128 |

| Ar-C4 (-NO₂) | ~150 |

| Ar-C5 (-CH₃) | ~140 |

| Ar-C6 (-H) | ~125 |

| -CH₃ | 20 - 22 |

Application of Advanced Two-Dimensional NMR Techniques

To confirm the structural assignments derived from 1D NMR, advanced two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons, confirming they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). HSQC would definitively link the proton signal at ~8.2-8.4 ppm to the C3 carbon and the proton signal at ~7.8-8.0 ppm to the C6 carbon. It would also connect the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations and is crucial for piecing together the molecular structure. Key expected correlations would include:

The methyl protons (~2.6 ppm) showing cross-peaks to C4, C5, and C6.

The aromatic proton at C3 showing correlations to C1, C2, C4, and C5.

The aromatic proton at C6 showing correlations to C1, C2, C4, and C5.

The carboxylic acid proton showing a correlation to the C1 and C2 carbons.

These 2D NMR experiments, used in concert, would provide unambiguous confirmation of the substitution pattern on the benzoic acid ring, allowing for clear differentiation from its isomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and the nature of intermolecular interactions.

Characteristic Vibrations of Functional Groups (Carboxyl, Nitro, Chloro)

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups.

Carboxyl Group (-COOH):

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in a carboxylic acid dimer. nist.gov

C=O Stretch: A strong, sharp absorption is expected around 1700-1720 cm⁻¹ for the carbonyl stretch. The exact position is influenced by conjugation with the aromatic ring and hydrogen bonding.

C-O Stretch and O-H Bend: These vibrations appear in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ (C-O stretch coupled with O-H in-plane bend), and around 920 cm⁻¹ (O-H out-of-plane bend).

Nitro Group (-NO₂):

Asymmetric Stretch: A very strong absorption band is expected between 1500 and 1560 cm⁻¹.

Symmetric Stretch: A strong absorption band is expected between 1300 and 1370 cm⁻¹. The conjugation with the aromatic ring influences the exact frequencies of these modes.

Chloro Group (C-Cl):

C-Cl Stretch: The carbon-chlorine stretching vibration gives rise to a moderate to strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxyl (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| C=O Stretch | 1700 - 1720 | Strong | |

| C-O Stretch / O-H Bend | 1200 - 1440 | Medium | |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Symmetric Stretch | 1300 - 1370 | Strong | |

| Chloro (C-Cl) | C-Cl Stretch | 600 - 800 | Medium-Strong |

Spectroscopic Signatures of Hydrogen Bonding and Intermolecular Interactions

In the solid state, benzoic acids typically form centrosymmetric dimers through strong hydrogen bonds between their carboxyl groups. This dimerization has profound effects on the vibrational spectra.

The most prominent signature is the broadness of the O-H stretching band in the IR spectrum, which spans a wide frequency range (2500-3300 cm⁻¹). This broadening is a direct consequence of the strong hydrogen bonding within the dimer. Furthermore, the C=O stretching frequency is typically lowered by 20-30 cm⁻¹ in the hydrogen-bonded dimer compared to the free monomer, as the hydrogen bond weakens the C=O double bond. In Raman spectroscopy, the C=O stretch is also a strong band and provides complementary information on the molecular structure and interactions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula for this compound is C₈H₆ClNO₄.

Molecular Weight Determination: The nominal molecular weight is 215 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks separated by two mass units (for ³⁵Cl and ³⁷Cl isotopes) in an approximate 3:1 intensity ratio.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙) is expected to be observed. The fragmentation is likely to proceed through several characteristic pathways for aromatic carboxylic acids. libretexts.orgmiamioh.edu

Loss of a hydroxyl radical (•OH): A prominent peak at [M-17]⁺ is expected, corresponding to the formation of an acylium ion.

Loss of a carboxyl radical (•COOH): A peak at [M-45]⁺ would result from the cleavage of the bond between the carboxyl group and the aromatic ring.

Loss of a nitro group (•NO₂): Cleavage of the C-N bond can lead to a fragment at [M-46]⁺.

Decarboxylation followed by loss of CO: The acylium ion ([M-17]⁺) may further lose carbon monoxide (CO) to yield a fragment at [M-45]⁺.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (for ³⁵Cl) | Fragment Identity | Plausible Loss |

|---|---|---|

| 215 | [M]⁺˙ (Molecular Ion) | - |

| 198 | [M - OH]⁺ | •OH |

| 170 | [M - COOH]⁺ | •COOH |

| 169 | [M - NO₂]⁺ | •NO₂ |

Based on a comprehensive review of available scientific literature, detailed information required to populate the advanced spectroscopic and crystallographic characterization sections for the specific compound This compound is not available. The provided search results pertain to related but structurally distinct isomers, primarily 2-chloro-4-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid, or other related derivatives.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that strictly adheres to the requested detailed outline, as no specific experimental data for ESI-MS, GC-MS, SCXRD, or PXRD analyses for this exact compound could be located in the provided search results.

Based on a thorough review of available scientific literature, there is insufficient specific data regarding "this compound" to generate a detailed article that adheres to the provided outline. The requested advanced characterization topics, such as specific π-π stacking interactions, co-crystallization studies, solid solution formation, and detailed chromatographic methods, appear to be documented for its isomers, primarily 2-chloro-4-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid, rather than for this compound itself.

Generating content on the specified topics would require extrapolating data from these related but distinct compounds, which would be scientifically inaccurate and violate the instruction to focus solely on this compound. Therefore, a scientifically accurate article based on the strict outline and content requirements cannot be produced at this time.

Theoretical and Computational Chemistry Approaches to 2 Chloro 5 Methyl 4 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. scm.com For 2-Chloro-5-methyl-4-nitrobenzoic acid, this involves determining the most stable bond lengths, bond angles, and dihedral (torsional) angles.

A critical aspect of the geometry of benzoic acid derivatives is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. This group can exist in different conformations, primarily due to rotation around the C-C single bond connecting it to the ring. The two most significant conformers are typically the cis and trans forms, referring to the orientation of the acidic hydrogen with respect to the carbonyl oxygen (O=C-O-H dihedral angle).

For substituted benzoic acids, particularly those with ortho-substituents, steric and electronic interactions can significantly influence the stability of these conformers and the energy barrier for rotation. mdpi.comrsc.org For instance, in 2,6-dichlorobenzoic acid, the cis conformer is calculated to be more stable than the trans conformer by a significant margin. mdpi.com The steric hindrance from the ortho-substituents forces the carboxylic group to rotate out of the plane of the benzene ring. A similar out-of-plane rotation would be expected for this compound due to the presence of the ortho-chloro substituent.

Illustrative Data: Conformational Energies of 2,6-Dichlorobenzoic Acid

The following table presents calculated relative energies for the conformers of 2,6-dichlorobenzoic acid, a structurally related compound, demonstrating the energy differences that can be determined via DFT.

| Conformer | Relative Energy (kJ·mol⁻¹) | O=C-O-H Dihedral Angle | C6-C-C=O Dihedral Angle |

|---|---|---|---|

| cis | 0.00 | ~0° | ~55.6° |

| trans | 17.05 | ~180° | ~61.1° |

Data is illustrative and based on calculations for 2,6-dichlorobenzoic acid as reported in related studies. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an acceptor. youtube.com

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a donor. youtube.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, the electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups, combined with the electron-donating methyl (-CH₃) group, will influence the energies of the frontier orbitals. The HOMO-LUMO gap provides insight into the intramolecular charge transfer characteristics of the molecule. A smaller energy gap facilitates electron excitation and is often associated with enhanced bioactivity or nonlinear optical properties. malayajournal.org

Illustrative Data: FMO Energies for a Related Molecule

The table below shows representative FMO energy values for a generic chloronitro-substituted aromatic compound, calculated using DFT. These values illustrate the typical energy ranges for such molecules.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.3 |

| ELUMO | -1.3 |

| Energy Gap (ΔE) | 4.0 |

Values are illustrative based on typical DFT calculations for similar aromatic compounds. malayajournal.org

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting reactivity, as they identify sites susceptible to electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net

The standard color scheme is:

Red: Indicates regions of high electron density and negative electrostatic potential, which are favorable sites for electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green/Yellow: Denotes areas with near-zero or neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of both the carboxylic acid and nitro groups due to their high electronegativity. A strong positive potential (blue) would be localized on the acidic hydrogen atom of the carboxyl group, identifying it as the primary site for deprotonation. The aromatic ring would exhibit a more complex potential distribution influenced by the competing electronic effects of the substituents.

DFT calculations can accurately predict the harmonic vibrational frequencies of a molecule. These computed frequencies correspond to the fundamental modes of vibration that are experimentally observed using Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

A comparison between calculated and experimental spectra allows for a detailed and unambiguous assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, or torsional modes. nih.gov However, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and limitations in the computational method. To improve the correlation, a scaling factor is typically applied to the computed frequencies. nih.gov

For this compound, key vibrational modes of interest would include the O-H stretch and C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the NO₂ group, the C-Cl stretch, and various aromatic C-H and C-C vibrations.

Illustrative Data: Vibrational Frequencies for 4-Methyl-3-Nitrobenzoic Acid

This table compares experimental and scaled DFT-calculated vibrational frequencies for key functional groups in 4-Methyl-3-Nitrobenzoic acid, a positional isomer of the title compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O Stretch | 1705 | 1708 | Carboxylic Acid |

| NO₂ Asymmetric Stretch | 1537 | 1539 | Nitro Group |

| NO₂ Symmetric Stretch | 1358 | 1355 | Nitro Group |

| C-O Stretch | 1301 | 1303 | Carboxylic Acid |

Data is illustrative and based on studies of 4-Methyl-3-Nitrobenzoic Acid. scirp.org

Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when the total number of electrons changes. wikipedia.org They provide a more quantitative prediction of local reactivity than MEP maps. There are three main types of Fukui functions:

f⁺(r): Predicts reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a site susceptible to attack by nucleophiles.

f⁻(r): Predicts reactivity towards an electrophilic attack (electron donation). A high value indicates a site prone to attack by electrophiles.

f⁰(r): Predicts reactivity towards a radical attack.

By calculating these indices for each atom in this compound, one can precisely identify the atoms most likely to participate in different types of chemical reactions. For instance, studies on substituted benzoic acids have shown that electron-withdrawing groups increase acidity and influence the reactivity of the aromatic ring in a predictable manner, which can be quantified by Fukui functions. mdpi.comsemanticscholar.org The nitro group, being a strong electron-withdrawing moiety, significantly impacts these reactivity indices. mdpi.comresearchgate.net

Molecular polarizability (α) describes the ability of a molecule's electron cloud to be distorted by an external electric field. The first hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule. Molecules with large hyperpolarizability values are of great interest for applications in electro-optic devices.

DFT calculations are a reliable method for predicting these properties. nih.gov For a molecule like this compound, the presence of both electron-donating (methyl) and electron-withdrawing (nitro, chloro) groups attached to a π-conjugated system (the benzene ring) suggests it may possess significant NLO properties. The intramolecular charge transfer between these groups is a key factor that enhances hyperpolarizability. Computational assessments can provide values for the polarizability and hyperpolarizability tensors, allowing for an evaluation of the material's potential for NLO applications.

Quantum Chemical Calculations for Detailed Reaction Mechanism Elucidaion

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, providing a step-by-step understanding of bond-breaking and bond-forming processes. While specific quantum chemical studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles of these calculations can be applied to understand its synthesis and reactivity. For instance, the synthesis of the related compound, 2-chloro-5-nitrobenzoic acid, involves the nitration of o-chlorobenzoic acid. prepchem.com

A computational study of such a reaction would typically involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which governs the reaction rate.

Mapping Reaction Pathways: Constructing a detailed potential energy surface to visualize the entire course of the reaction.

These calculations would allow for the exploration of different possible reaction pathways and the identification of the most energetically favorable route. For example, in the nitration of a substituted benzene ring, quantum chemical calculations can predict the regioselectivity of the reaction, explaining why the nitro group is directed to a specific position on the ring.

Molecular Dynamics (MD) Simulations for Investigating Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of the behavior of molecules in condensed phases, such as liquids and solids. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves over time.

For this compound, MD simulations could be employed to study:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and reactivity.

Crystal Packing: How the molecules arrange themselves in a crystal lattice and the nature of the intermolecular forces that hold the crystal together.

Protein-Ligand Interactions: In the context of medicinal chemistry, MD simulations are used to study the binding of a molecule to a biological target, such as an enzyme. For instance, MD simulations have been used to analyze the stability of related sulfonamide derivatives at the binding site of target proteins. tandfonline.comnih.gov

The analysis of RMSD (root-mean-square deviation) from MD simulations can suggest the stability of a compound within a binding site. tandfonline.comnih.gov Such studies are crucial for understanding the structure-activity relationships of pharmacologically active molecules.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface indicate close contacts, which are typically hydrogen bonds or other strong interactions. The analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

While a specific Hirshfeld surface analysis for this compound is not available, studies on similar molecules, such as 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, provide valuable insights into the types of interactions that can be expected. nih.govresearchgate.net For this related compound, the dominant intermolecular contacts are O···H, H···H, C···H, and Cl···H interactions. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate. nih.gov

| Intermolecular Contact | Percentage Contribution (%) |

| O···H | 34.8 |

| H···H | 18.8 |

| C···H | 14.7 |

| Cl···H | 10.1 |

This data indicates that hydrogen bonding (O···H) and van der Waals forces (H···H, C···H) play a significant role in the crystal packing of this molecule. A similar analysis for this compound would likely reveal the importance of interactions involving the carboxylic acid, nitro, and chloro functional groups in directing the supramolecular assembly. The shape-index and curvedness plots, also derived from the Hirshfeld surface, can provide further information about the nature of the crystal packing, such as the presence of π-π stacking interactions. nih.govresearchgate.net

Environmental Degradation Pathways and Mechanisms of Chloronitrobenzoic Acids

Microbial Degradation Studies on Chlorinated Nitrobenzoic Acids

The microbial metabolism of chlorinated nitrobenzoic acids is a critical area of research for the bioremediation of contaminated environments. These compounds, introduced into the ecosystem through industrial and agricultural activities, are often persistent and toxic. Bacteria, in particular, have evolved diverse catabolic pathways to utilize these synthetic compounds as sources of carbon, nitrogen, and energy.

A key step in understanding the bioremediation of chloronitrobenzoic acids is the isolation of microorganisms capable of their degradation. Various bacterial strains have been identified from contaminated sites that can metabolize these compounds.

One notable example is Acinetobacter sp. strain RKJ12 , which was isolated for its ability to use 2-chloro-4-nitrobenzoic acid (2C4NBA) as its sole source of carbon, nitrogen, and energy nih.govnih.gov. This demonstrates the complete mineralization of the compound by a single organism. Studies on this strain have revealed that the genetic information for the degradation pathway may be located on a transmissible plasmid of approximately 55 kb nih.govnih.gov.

Other bacteria known to degrade related compounds include Alcaligenes denitrificans NTB-1 , which can utilize various halobenzoates, including 2,4-dichlorobenzoate (B1228512) and 4-chlorobenzoate (B1228818) nih.gov. Similarly, Acinetobacter sp. strain ST-1 has been shown to mineralize 4-chlorobenzoic acid nih.goviwaponline.com. The isolation and characterization of such organisms are fundamental to elucidating the biochemical pathways and genetic basis of chloronitrobenzoic acid degradation.

The microbial breakdown of chloronitrobenzoic acids often involves a combination of both oxidative and reductive reactions. The degradation of 2C4NBA by Acinetobacter sp. strain RKJ12 provides a clear example of this dual mechanism nih.govnih.gov.

The pathway is initiated by oxidative steps. The first reaction is an oxidative ortho dehalogenation, followed by an oxidative denitration nih.gov. These initial attacks on the aromatic ring transform the substrate into a more biodegradable intermediate.

Specific enzymes are the catalysts for each step in the degradation pathway. In the metabolism of 2C4NBA by Acinetobacter sp. strain RKJ12, several key enzyme types have been identified.

Mono-oxygenase: A mono-oxygenase is responsible for the initial transformation of 2C4NBA. This single enzyme catalyzes both the sequential dechlorination and denitration steps, converting 2C4NBA into 2,4-dihydroxybenzoic acid (2,4-DHBA) nih.govnih.gov. Experiments using labeled oxygen (¹⁸O₂) confirmed that molecular oxygen is incorporated into the substrate, a characteristic feature of mono-oxygenases nih.govresearchgate.net. This enzyme system is composed of multiple components, likely including a flavoprotein reductase nih.gov.

Dioxygenases: Following the upper pathway, a ring-cleavage dioxygenase is crucial for breaking open the aromatic ring. Specifically, catechol-1,2-dioxygenase is employed to cleave the catechol intermediate. This enzyme catalyzes an ortho-cleavage reaction, leading to the formation of cis,cis-muconic acid, which then enters central metabolic pathways nih.govnih.gov. Dioxygenases are common in the degradation of aromatic compounds, introducing both atoms of molecular oxygen into the substrate nih.govresearchgate.net.

The table below summarizes the key enzymes and their functions in the degradation of 2C4NBA.

Table 1: Key Enzymes in 2C4NBA Degradation by Acinetobacter sp. RKJ12

| Enzyme Class | Specific Enzyme | Substrate | Product | Role in Pathway |

|---|---|---|---|---|

| Mono-oxygenase | Oxidoreductase mono-oxygenase | 2-Chloro-4-nitrobenzoic acid (2C4NBA) | 2,4-Dihydroxybenzoic acid (2,4-DHBA) | Initial oxidative dehalogenation and denitration. nih.gov |

| Reductase | 2,4-dihydroxybenzoyl–CoA reductase | 2,4-dihydroxybenzoyl–CoA | Salicylic (B10762653) acid-CoA | Reductive dehydroxylation. nih.gov |

| Dioxygenase | Catechol-1,2-dioxygenase | Catechol | cis,cis-Muconic acid | Aromatic ring cleavage (ortho pathway). nih.govnih.gov |

The removal of the chlorine substituent (dehalogenation) is a critical initial step in the breakdown of chlorinated aromatic compounds. Bacteria have evolved several distinct mechanisms for this process.

Oxygenolytic Dechlorination (Oxidative): This is the mechanism observed in the degradation of 2C4NBA by Acinetobacter sp. strain RKJ12. A mono-oxygenase enzyme incorporates an oxygen atom from O₂ into the aromatic ring at the point of chlorine attachment, leading to the displacement of the chloride ion and the formation of a hydroxyl group nih.gov. This initial oxidative attack is also referred to as oxidative dehalogenation nih.govnih.gov.

Hydrolytic Dechlorination: In this pathway, a water molecule (H₂O) is the source of the hydroxyl group that replaces the chlorine atom. This has been demonstrated in the degradation of 4-chlorobenzoate by Acinetobacter sp. strain ST-1 nih.gov. Experiments using ¹⁸O-labeled water confirmed that the oxygen atom in the resulting 4-hydroxybenzoate (B8730719) came from water, not molecular oxygen nih.gov. This reaction can occur under both aerobic and anaerobic conditions nih.goviwaponline.com.

Reductive Dechlorination: This process involves the replacement of a chlorine atom with a hydrogen atom and is common under anaerobic conditions. It is a key reaction in the degradation of 2,4-dichlorobenzoate by Alcaligenes denitrificans NTB-1, which reductively dechlorinates it to 4-chlorobenzoate under aerobic conditions, a novel finding for aerobic organisms nih.gov. In strictly anaerobic consortia, reductive dechlorination is often the first step in breaking down chlorinated aromatics researchgate.netnih.gov.

Similar to dehalogenation, the removal of the nitro group (denitration) is essential for the mineralization of chloronitrobenzoic acids. This process results in the release of nitrite (B80452) (NO₂⁻), which can then be used by the microorganism as a nitrogen source.

In the pathway of 2C4NBA degradation by Acinetobacter sp. RKJ12, denitration is an oxidative process. It is catalyzed by the same mono-oxygenase that performs the initial dechlorination nih.gov. The enzyme action leads to the substitution of the nitro group with a hydroxyl group, with the concomitant release of a nitrite ion. Stoichiometric analysis of the culture medium shows the release of nitrite corresponding to the degradation of 2C4NBA researchgate.net. This oxidative denitration mechanism has also been observed in the degradation of other nitroaromatic compounds by different bacteria nih.gov.

After the initial modifications of dehalogenation and denitration, the aromatic ring must be cleaved. This is a pivotal step that converts the cyclic aromatic structure into linear aliphatic compounds, which can then be funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle nih.gov.

In the degradation of 2C4NBA by Acinetobacter sp. RKJ12, the ring is cleaved after the molecule has been transformed through a series of intermediates. The degradation pathway and the resulting metabolites are summarized below:

2-Chloro-4-nitrobenzoic acid (2C4NBA) is the starting substrate.

2-Hydroxy-4-nitrobenzoic acid (2H4NBA) is formed via oxidative dechlorination nih.govnih.gov.

2,4-Dihydroxybenzoic acid (2,4-DHBA) is the product of oxidative denitration nih.govnih.gov.

Salicylic acid is formed from 2,4-DHBA through reductive dehydroxylation nih.govresearchgate.net.

Catechol is the final aromatic intermediate before ring cleavage nih.gov.

The catechol molecule then undergoes ortho-cleavage , catalyzed by catechol-1,2-dioxygenase. This reaction breaks the bond between the two hydroxyl-bearing carbon atoms of the ring, forming cis,cis-muconic acid . This product is further metabolized to intermediates of the TCA cycle, completing the mineralization process nih.govnih.gov. This ortho-cleavage pathway is a common strategy for the aerobic degradation of aromatic compounds rsc.org.

The sequence of metabolites highlights a systematic detoxification and degradation strategy, where peripheral enzymes modify the substituents before a central pathway cleaves the aromatic nucleus.

Genetic Basis of Degradation: Plasmid-Mediated Catabolism

The genetic foundation for the microbial degradation of chloronitrobenzoic acids and related compounds often resides on mobile genetic elements known as plasmids. These extrachromosomal DNA molecules can carry the necessary catabolic genes, enabling bacteria to metabolize these xenobiotic compounds. This plasmid-mediated catabolism allows for horizontal gene transfer, facilitating the spread of degradation capabilities among bacterial populations. researchgate.net

A key example is the degradation of 2-chloro-4-nitrobenzoic acid (2C4NBA) by Acinetobacter sp. strain RKJ12. Studies involving a 2C4NBA-negative derivative and a 2C4NBA-positive transconjugant have demonstrated that the catabolic genes responsible for the entire degradation pathway are likely located on a large, transmissible plasmid of approximately 55 kb. nih.govnih.gov This plasmid equips the bacterium with the enzymatic machinery to utilize 2C4NBA as its sole source of carbon, nitrogen, and energy. nih.govnih.gov

Similarly, the dehalogenase activity required for the breakdown of 4-chlorobenzoate in Alcaligenes sp. strain ALP83 has been linked to a 10-kb fragment carried on the pSS70 plasmid. nih.gov Plasmids are also implicated in the degradation of other chlorinated aromatic compounds. For instance, Pseudomonas sp. N31 contains a plasmid with genes for chlorocatechol degradation, a common intermediate in the breakdown of many chlorinated pollutants. nih.gov Catabolic plasmids are crucial for the environmental bioremediation of a wide range of man-made molecules, including toxic and recalcitrant pollutants. researchgate.net

Identification of Degradation Metabolites and Reconstruction of Metabolic Pathways

The microbial breakdown of chloronitrobenzoic acids proceeds through multi-step metabolic pathways, involving a series of intermediate compounds. Elucidating these pathways is crucial for understanding the complete mineralization of these pollutants.

In the case of 2-chloro-4-nitrobenzoic acid (2C4NBA) degradation by Acinetobacter sp. strain RKJ12, a novel pathway involving both oxidative and reductive steps has been identified. nih.govnih.govresearchgate.net The process is initiated by an oxidative ortho dehalogenation, converting 2C4NBA into 2-hydroxy-4-nitrobenzoic acid (2H4NBA). nih.govnih.gov A mono-oxygenase enzyme then catalyzes the subsequent transformation to 2,4-dihydroxybenzoic acid (2,4-DHBA), with the release of chloride and nitrite ions. nih.govnih.govresearchgate.net The pathway continues via reductive dehydroxylation of 2,4-DHBA to form salicylic acid. nih.govnih.gov This intermediate is then converted to catechol, which undergoes ortho ring cleavage by catechol-1,2-dioxygenase, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. nih.govnih.govresearchgate.net

The degradation pathways for other related compounds have also been characterized. For 2-nitrobenzoate, Arthrobacter sp. SPG utilizes a pathway that forms salicylate (B1505791) and catechol as key metabolites. nih.gov The degradation of 3-chlorobenzoic acid (3CBA) can proceed through various routes, often involving intermediates like chlorocatechol, which is then cleaved to form compounds such as chloro-cis,cis-muconate and maleylacetate. researchgate.net Other identified pathways for 3CBA involve protocatechuate and gentisate as intermediates. researchgate.netresearchgate.net

The table below summarizes the key metabolites identified in the degradation pathways of various chloronitrobenzoic acid analogues.

Use the dropdown to select a compound and view its degradation metabolites.

| Initial Compound | Metabolite | Reference |

|---|

Photodegradation Processes of 2-Chloro-5-methyl-4-nitrobenzoic Acid Analogues

Photocatalytic Degradation under Ultraviolet (UV) Irradiation

Photocatalysis, particularly using semiconductor materials under ultraviolet (UV) irradiation, is an effective advanced oxidation process for degrading recalcitrant organic pollutants like chlorobenzoic acid analogues. nih.govnih.gov When a photocatalyst such as titanium dioxide (TiO₂) is illuminated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. mdpi.commdpi.com

The photocatalytic degradation of 2-chlorobenzoic acid (2-CBA) in TiO₂ suspensions has been demonstrated to follow first-order kinetics. nih.gov Similarly, the degradation of 4-chlorophenoxyacetic acid has been successfully achieved using aqueous suspensions of TiO₂ under UV light. nih.gov The efficiency of these processes is dependent on various operational parameters, leading to the eventual mineralization of the parent compounds into simpler, less harmful substances like CO₂, water, and inorganic ions. mdpi.com

Design and Evaluation of Heterogeneous Photocatalysts (e.g., Metal Oxide Nanocomposites)

The performance of photocatalytic degradation is highly dependent on the properties of the photocatalyst. Research has focused on designing and evaluating various heterogeneous photocatalysts, often in the form of metal oxides and their nanocomposites, to enhance efficiency.

Titanium Dioxide (TiO₂) : A widely studied photocatalyst due to its high efficiency, chemical stability, and non-toxicity. It has been effectively used for the degradation of 2-chlorobenzoic acid and 4-chlorophenoxyacetic acid. nih.govnih.gov

Graphene/TiO₂ (GR/TiO₂) Nanocomposites : The combination of graphene with TiO₂ has been investigated for the degradation of 3-chlorobenzoic acid. The graphene component can help in reducing electron-hole recombination, thereby enhancing photocatalytic activity. nih.gov

Bismuth-Based Photocatalysts : Materials like bismuth phosphate (B84403) (BiPO₄) and bismuth oxide (Bi₂O₃) have shown high performance in the photodegradation of organic pollutants. mdpi.commdpi.com For instance, Bi₂O₃ microrods have demonstrated significant efficiency in degrading Rhodamine B, with a BiOCl/Bi₂O₃ heterojunction forming during the process, which further enhances catalytic activity. mdpi.com

Other Metal-Organic Frameworks (MOFs) and Composites : Materials such as NH₂-MIL125(Ti) and hydrotalcites have also been developed and optimized for the treatment of wastewater containing various organic pollutants. wwjournal.irmdpi.com

The evaluation of these catalysts involves assessing their degradation efficiency, mineralization rates, stability, and reusability, which are critical factors for practical applications. mdpi.com

Optimization of Photocatalytic Parameters (e.g., pH, Catalyst Concentration, Irradiation Wavelength)

The efficiency of the photocatalytic degradation of chlorobenzoic acid analogues is significantly influenced by several operational parameters. Optimizing these factors is essential to maximize the degradation rate and ensure complete mineralization.

pH : The solution pH is a critical parameter as it affects the surface charge of the photocatalyst and the speciation of the target pollutant. For the degradation of 2-chlorobenzoic acid with TiO₂, an acidic pH of 3.5 was found to be optimal. nih.gov In contrast, for other pollutants, a neutral or alkaline pH may be more effective. For example, the degradation of chloramphenicol (B1208) was optimal at pH 6.4, while some dye degradation processes work best at pH 7 or even 10. mdpi.comnih.govdeswater.com

Catalyst Concentration : The amount of photocatalyst used, or catalyst loading, is another crucial factor. An optimal concentration exists where the degradation rate is maximized. For 2-CBA degradation, a TiO₂ dose of 0.01 g in the reaction setup was found to be ideal. nih.gov For other systems, optimal concentrations have been reported in the range of 0.5 to 1.5 g/L. wwjournal.irmdpi.comnih.gov

Substrate Concentration : The initial concentration of the pollutant also impacts the degradation rate. Generally, the rate increases with concentration up to a certain point, after which it may level off or decrease due to the saturation of the catalyst surface. An optimal initial concentration for 2-CBA was found to be 30 mg/L. nih.gov

Irradiation Wavelength and Intensity : The energy of the incident light must be sufficient to activate the semiconductor photocatalyst. UV irradiation is commonly used for wide-bandgap semiconductors like TiO₂. nih.govnih.gov The intensity of the light also plays a role, with higher intensities generally leading to faster degradation rates, up to a certain limit.

The table below presents a summary of optimized parameters from various photocatalytic degradation studies of relevant compounds.

| Compound | Photocatalyst | Optimal pH | Optimal Catalyst Conc. | Reference |

|---|---|---|---|---|